6-(Oxetan-3-yloxy)pyridine-3-carbonitrile
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Overview
Description
6-(Oxetan-3-yloxy)pyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with an oxetane ring and a nitrile group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-(Oxetan-3-yloxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The oxetane ring can undergo ring-opening reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols can be used to open the oxetane ring under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
6-(Oxetan-3-yloxy)pyridine-3-carbonitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid
- 6-[(Oxetan-2-yl)methoxy]pyridine-3-carbonitrile
Uniqueness
6-(Oxetan-3-yloxy)pyridine-3-carbonitrile is unique due to the presence of both the oxetane ring and the nitrile group, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of stability and reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
6-(oxetan-3-yloxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-3-7-1-2-9(11-4-7)13-8-5-12-6-8/h1-2,4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABWGOFLUGKHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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